(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
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Overview
Description
(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthoyl group, a piperazine ring, and a phenylcyclopropyl moiety, making it structurally unique and potentially useful in diverse applications.
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, it can be inferred that the compound may affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, binding data together with adme calculations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of the naphthoyl and phenylcyclopropyl intermediates. The key steps include:
Formation of the Naphthoyl Intermediate: This involves the ethoxylation of 1-naphthoic acid to form 2-ethoxy-1-naphthoic acid, followed by its conversion to the corresponding acid chloride using thionyl chloride.
Formation of the Phenylcyclopropyl Intermediate: This involves the cyclopropanation of styrene to form 2-phenylcyclopropane, which is then converted to the corresponding methanone.
Coupling Reaction: The final step involves the coupling of the naphthoyl chloride with piperazine, followed by the addition of the phenylcyclopropyl methanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The naphthoyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a pharmacophore.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry
In industrial applications, it may be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- (4-(2-Chloro-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
IUPAC Name |
[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-2-32-24-13-12-20-10-6-7-11-21(20)25(24)27(31)29-16-14-28(15-17-29)26(30)23-18-22(23)19-8-4-3-5-9-19/h3-13,22-23H,2,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPKPADBFNQVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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